Adipostatin B vs. Adipostatin A: Direct GPDH IC₅₀ Comparison in Enzymatic Assay
In the primary discovery paper, Adipostatin B (5-isopentadecylresorcinol) and Adipostatin A (5-n-pentadecylresorcinol) were evaluated side-by-side for glycerol-3-phosphate dehydrogenase inhibition [1]. Adipostatin B inhibited GPDH with an IC₅₀ of 4.5 μM, compared to 4.1 μM for Adipostatin A [1]. The 0.4 μM difference corresponds to a 9.8% higher IC₅₀ for the branched-chain analog, indicating that the iso-C₁₅ alkyl substitution modestly reduces GPDH binding affinity relative to the linear n-C₁₅ chain [1].
| Evidence Dimension | Glycerol-3-phosphate dehydrogenase (GPDH) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.5 μM |
| Comparator Or Baseline | Adipostatin A: IC₅₀ = 4.1 μM |
| Quantified Difference | ΔIC₅₀ = 0.4 μM (9.8% higher IC₅₀ vs. Adipostatin A) |
| Conditions | Enzymatic inhibition assay using GPDH; pH, temperature, and substrate conditions as described in Tsuge et al. (1992) [1] |
Why This Matters
This direct intra-class comparison establishes the quantitative structure–activity relationship (SAR) between alkyl chain branching and GPDH affinity, enabling researchers to select Adipostatin B specifically when a branched-chain resorcinolic control or a marginally less potent GPDH inhibitor is required for experimental design.
- [1] Tsuge N, Mizokami M, Imai S, Shimazu A, Seto H. Adipostatins A and B, new inhibitors of glycerol-3-phosphate dehydrogenase. J Antibiot (Tokyo). 1992;45(6):886-891. doi:10.7164/antibiotics.45.886. View Source
